3-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone
Description
3-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many pharmaceutical agents
Properties
IUPAC Name |
ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-27-22(26)20-6-4-5-19(15-20)21(25)18-9-7-17(8-10-18)16-24-13-11-23(2)12-14-24/h4-10,15H,3,11-14,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNAKOWRYPVQNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642964 | |
| Record name | Ethyl 3-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-53-4 | |
| Record name | Ethyl 3-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone typically involves a multi-step process. One common method involves the reaction of 4-methylpiperazine with ethyl 4-fluorobenzoate to form Ethyl 4-(4-methylpiperazin-1-yl)benzoate . This intermediate is then further reacted with 3-benzoylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-carbonyldiimidazole (CDI) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems to monitor and control the reaction parameters ensures high yield and purity of the final product. The purification process typically involves crystallization and recrystallization steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NaH in DMF with alkyl halides.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The piperazine ring in the compound is known to interact with various receptors and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may act on similar targets as other piperazine-containing drugs .
Biological Activity
3-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 325.39 g/mol
This compound features a benzophenone core with a carboethoxy group and a piperazine derivative, which are crucial for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound has been investigated primarily in the context of:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
- Anticancer Properties : Research indicates that the compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. For example, experiments conducted on human cancer cell lines demonstrated a dose-dependent reduction in cell viability when treated with this compound.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Specific inhibition of target enzymes |
Case Studies
- Antimicrobial Efficacy : A study conducted on various Gram-positive and Gram-negative bacteria demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating strong antimicrobial activity.
- Cancer Cell Line Studies : In vitro experiments using human glioblastoma cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability (up to 70% at higher concentrations). Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming its potential as an anticancer agent.
Research Findings
Recent research has focused on elucidating the specific pathways through which this compound exerts its effects:
- Mechanism of Action : The compound appears to interact with cellular receptors and enzymes, leading to alterations in signaling pathways related to cell survival and proliferation. For instance, it has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation.
- Synergistic Effects : Preliminary studies suggest that when combined with other chemotherapeutic agents, this compound may enhance efficacy while reducing side effects, making it a candidate for combination therapy in cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
